Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-
Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its structure consists of a stable benzene ring bonded to a flexible hexyloxy group (–O–C₆H₁₃).[1] This combination of a rigid aromatic core and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable intermediate in modern organic synthesis and a key building block in materials science.[1] Its applications include the synthesis of liquid crystals, organic electronics, and its use as a fragrance ingredient owing to its subtle floral scent.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic data.
Physicochemical Properties
The physical and chemical properties of hexyloxybenzene are summarized below. Data is compiled from various sources, with a preference for experimentally determined values over calculated estimates where available.
Table 2.1: General and Physicochemical Properties of Hexyloxybenzene
| Property | Value | Source(s) |
| IUPAC Name | hexoxybenzene | [4] |
| Synonyms | Hexyloxybenzene, n-Hexyl phenyl ether | [2][4] |
| CAS Number | 1132-66-7 | [1][2][4] |
| Molecular Formula | C₁₂H₁₈O | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Appearance | Colorless liquid with a subtle floral scent | [2] |
| Melting Point | -19 °C | [2] |
| Boiling Point | 240 °C (estimate) | [2] |
| Density | 0.9174 g/cm³ | [2] |
| Flash Point | 92.4 °C | [2] |
| Vapor Pressure | 0.0602 mmHg at 25 °C | [2] |
| Refractive Index | 1.4921 (estimate) | [2] |
| Water Solubility | Insoluble | [2] |
| Octanol/Water Partition Coeff. (logP) | 4.6 | [4] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Rotatable Bond Count | 6 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
Chemical Reactivity and Profile
Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring and the ether linkage.
Electrophilic Aromatic Substitution (EAS)
The hexyloxy group (–O–C₆H₁₃) is a potent activating group in electrophilic aromatic substitution reactions.[1] By donating electron density to the benzene ring through resonance, it stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted benzene. This electron-donating nature directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:
-
Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst leads to ortho- and para-substituted products.[5][6]
-
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.[1]
-
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para positions.
Reactions of the Hexyloxy Group
The hexyloxy group itself can undergo certain reactions:
-
Ether Cleavage: While generally stable, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI.
-
Oxidation: The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic environment. This can lead to the cleavage of the alkyl chain.[1]
Experimental Protocols
Synthesis via Williamson Ether Synthesis
The most common and efficient method for preparing hexyloxybenzene is the Williamson ether synthesis.[1] This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]
Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene
Methodology:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]
-
Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The amount should be in a slight molar excess relative to the phenol.[8]
-
Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure completion.
-
Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts.[3]
-
Shake the funnel to partition the components and separate the aqueous layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with a saturated sodium chloride solution (brine) to remove residual water.[3]
-
Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene can then be purified by vacuum distillation to yield the final product.
Electrophilic Bromination Protocol
This protocol describes the introduction of a bromine atom onto the aromatic ring, which is activated by the hexyloxy group.
Reaction: Hexyloxybenzene + Br₂ --(FeBr₃)--> o-Bromohexyloxybenzene + p-Bromohexyloxybenzene
Methodology:
-
Setup: In a three-necked flask protected from moisture with a drying tube, dissolve hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[10]
-
Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of the bromine disappears.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting product will be a mixture of ortho and para isomers, which can be separated by column chromatography.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure of Benzene, (hexyloxy)-.
Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho, meta, para) | 6.8 - 7.3 | Multiplet |
| Methylene (-O-CH₂ -) | ~3.9 | Triplet |
| Other Methylene (-CH₂-)₄ | 1.3 - 1.8 | Multiplets |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet |
| Data interpreted from BenchChem[1] |
Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic (C-O) | ~159 |
| Aromatic (CH) | 114, 121, 129 |
| Methylene (-O-C H₂-) | ~68 |
| Other Methylene (-C H₂-)₄ | 14 - 32 |
| Terminal Methyl (-C H₃) | ~14 |
| Data interpreted from BenchChem[1] |
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the formation of a prominent phenoxy cation or related fragments.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1][2]
-
Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.
-
Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around 1250 cm⁻¹.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the experimental workflow for the Williamson ether synthesis of hexyloxybenzene.
Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.
Reaction Pathway
This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the formation of the resonance-stabilized intermediate and the major products.
References
- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]
- 2. Benzene, (hexyloxy)- [webbook.nist.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
